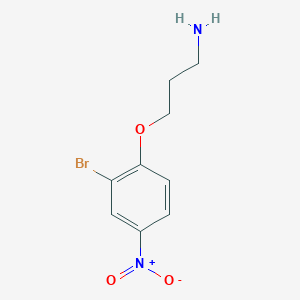

3-(2-Bromo-4-nitrophenoxy)propan-1-amine

Description

3-(2-Bromo-4-nitrophenoxy)propan-1-amine is a halogenated aromatic amine characterized by a propan-1-amine backbone linked to a 2-bromo-4-nitrophenoxy group.

Properties

Molecular Formula |

C9H11BrN2O3 |

|---|---|

Molecular Weight |

275.10 g/mol |

IUPAC Name |

3-(2-bromo-4-nitrophenoxy)propan-1-amine |

InChI |

InChI=1S/C9H11BrN2O3/c10-8-6-7(12(13)14)2-3-9(8)15-5-1-4-11/h2-3,6H,1,4-5,11H2 |

InChI Key |

UDQZGCSYEXJJCO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])Br)OCCCN |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Bromo-4-nitrophenoxy)propan-1-amine typically involves a multi-step process. One common method includes the following steps:

Nitration: The starting material, 2-bromo-phenol, undergoes nitration to introduce the nitro group at the 4-position.

Etherification: The nitrated product is then reacted with 3-chloropropan-1-amine under basic conditions to form the ether linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

3-(2-Bromo-4-nitrophenoxy)propan-1-amine can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

Oxidation Reactions: The amine group can be oxidized to a nitroso or nitro group under strong oxidizing conditions.

Common Reagents and Conditions

Substitution: Nucleophiles such as thiols or amines in the presence of a base.

Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like sodium borohydride.

Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

Substitution: Products with different functional groups replacing the bromine atom.

Reduction: Amino derivatives of the original compound.

Oxidation: Oxidized derivatives such as nitroso or nitro compounds.

Scientific Research Applications

3-(2-Bromo-4-nitrophenoxy)propan-1-amine has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3-(2-Bromo-4-nitrophenoxy)propan-1-amine involves its interaction with specific molecular targets. The bromine and nitro groups can participate in electrophilic and nucleophilic reactions, respectively, affecting various biochemical pathways. The compound may inhibit or activate enzymes, alter cell signaling pathways, or interact with DNA and proteins, leading to its observed biological effects .

Comparison with Similar Compounds

Halogen and Nitro Substituted Phenoxy Propanamines

- 3-(4-Bromo-3-fluorophenoxy)propan-1-amine (CAS: 1016523-39-9): Features a bromo and fluoro substituent at positions 4 and 3, respectively. The electron-withdrawing fluorine may enhance stability compared to the nitro group in the target compound .

- 3-(2-Bromo-4-chlorophenoxy)propan-1-amine (CAS: 1016838-15-5): Substitutes nitro with chlorine at position 4. Chlorine’s lower electronegativity compared to nitro may reduce resonance effects, altering reactivity in nucleophilic substitutions .

- Molecular weight: 261.07 g/mol .

Key Insight : The position and type of substituents (e.g., nitro vs. chloro/fluoro) significantly affect electronic properties. Nitro groups enhance electrophilic aromatic substitution reactivity, while halogens influence lipophilicity and metabolic stability.

Chain Length and Backbone Modifications

- OX03771 [(E)-N,N-dimethyl-3-(4-styrylphenoxy)propan-1-amine]: A dimethylated propan-1-amine derivative with a styrylphenoxy group. The dimethylamine group increases basicity and solubility, while the styryl moiety enhances π-π stacking in biological targets .

- 3-(2-methoxy-4-nitrophenoxy)-N,N-dimethylpropan-1-amine (CAS: 1247827-65-1): Methoxy and nitro substituents with a dimethylated amine. Methoxy groups donate electron density, counterbalancing the nitro’s electron-withdrawing effect, which may stabilize the compound under acidic conditions .

Key Insight : Secondary amines (e.g., N,N-dimethyl) improve solubility and metabolic stability compared to primary amines. Chain length modifications (propanamine vs. ethanamine) influence molecular conformation and target interactions.

Bulky Substituents and Aromatic Systems

- 3-[2-bromo-4-(trifluoromethyl)phenoxy]-N-methyl-3-phenyl-propan-1-amine (Identifier: 40D): Incorporates a trifluoromethyl group and a phenyl ring.

- 3-((4-Bromopyridin-2-yl)oxy)propan-1-amine (CAS: 1289076-09-0): Replaces the benzene ring with a pyridine system. Pyridine’s nitrogen atom introduces polarity and hydrogen-bonding capacity, altering solubility and binding specificity .

Key Insight : Bulky substituents (e.g., trifluoromethyl, phenyl) enhance metabolic resistance but may reduce solubility. Heteroaromatic systems (e.g., pyridine) modulate electronic and intermolecular interactions.

Data Table: Structural and Functional Comparison

Biological Activity

3-(2-Bromo-4-nitrophenoxy)propan-1-amine is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, including antimicrobial properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a bromine atom and a nitro group on a phenoxy ring, linked to a propan-1-amine chain. This structural composition may influence its interaction with biological targets.

Antimicrobial Properties

Research has indicated that compounds with similar structures exhibit significant antibacterial and antifungal activities. For instance, studies on related nitrophenol derivatives have shown effective inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL .

| Compound | MIC (mg/mL) | Target Organisms |

|---|---|---|

| This compound | TBD | TBD |

| Nitrophenol Derivative A | 0.0039 | S. aureus |

| Nitrophenol Derivative B | 0.025 | E. coli |

The mechanism of action for this compound may involve the inhibition of key enzymes or pathways in microbial cells. The nitro group can act as an electrophile, leading to the formation of reactive intermediates that disrupt cellular functions . This is similar to the action observed in other nitro-containing compounds, which often interfere with nucleic acid synthesis or protein function.

Study 1: Antibacterial Activity

A study focusing on the antibacterial properties of nitrophenol derivatives demonstrated that modifications in the phenoxy group significantly impacted antimicrobial efficacy. The introduction of electron-withdrawing groups, such as bromine or nitro groups, enhanced activity against Gram-positive and Gram-negative bacteria .

Study 2: Structure-Activity Relationship (SAR)

A comprehensive SAR analysis revealed that the presence of halogen substituents on the aromatic ring increased the potency of related compounds against bacterial strains. For example, compounds with bromo or chloro substitutions exhibited improved MIC values compared to their non-substituted counterparts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.